molecular formula C13H20O4 B3080543 1-(2,2-Diethoxyethoxy)-3-methoxybenzene CAS No. 108639-46-9

1-(2,2-Diethoxyethoxy)-3-methoxybenzene

Cat. No.: B3080543
CAS No.: 108639-46-9
M. Wt: 240.29 g/mol
InChI Key: DIQWICPLFJEQKG-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)-3-methoxybenzene (CAS: 108639-46-9) is an aromatic ether derivative featuring a methoxy group at the 3-position and a diethoxyethoxy side chain at the 1-position of the benzene ring. This compound is structurally characterized by its two ethoxy groups attached to an ethylene glycol-like chain, which confers unique solubility and stability properties. It is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials .

Key properties include:

  • Molecular formula: C₁₃H₂₀O₄
  • Molecular weight: 252.3 g/mol
  • Purity: Available at ≥98% purity for research applications .

Properties

IUPAC Name

1-(2,2-diethoxyethoxy)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQWICPLFJEQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=CC(=C1)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Diethoxyethoxy)-3-methoxybenzene typically involves the reaction of 3-methoxyphenol with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether, which is then further reacted to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

1-(2,2-Diethoxyethoxy)-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogens or nitro groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Scientific Research Applications

1-(2,2-Diethoxyethoxy)-3-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Benzyloxyacetaldehyde Diethyl Acetal (CAS: 42783-78-8)

  • Structure : Features a benzyl group instead of a methoxybenzene core.
  • Molecular formula : C₁₃H₂₀O₃
  • Key differences: The benzyl group introduces greater lipophilicity compared to the methoxy-substituted aromatic ring. Reactivity: The benzyl group is prone to hydrogenolysis, whereas the diethoxyethoxy chain in 1-(2,2-Diethoxyethoxy)-3-methoxybenzene is more stable under acidic conditions .
Property 1-(2,2-Diethoxyethoxy)-3-methoxybenzene Benzyloxyacetaldehyde Diethyl Acetal
Boiling Point Not reported ~250°C (estimated)
Solubility Likely polar aprotic solvents Soluble in ethanol, ether
Applications Pharmaceutical intermediates Protecting group in synthesis

1-(2-Bromoethoxy)-3-methylbenzene (CAS: 6512-13-6)

  • Structure : Contains a bromoethoxy substituent instead of diethoxyethoxy.
  • Key differences: The bromine atom serves as a leaving group, making this compound reactive in nucleophilic substitutions (e.g., Suzuki couplings). In contrast, the diethoxyethoxy group in 1-(2,2-Diethoxyethoxy)-3-methoxybenzene is non-reactive under similar conditions, acting as a stable linker .
Property 1-(2,2-Diethoxyethoxy)-3-methoxybenzene 1-(2-Bromoethoxy)-3-methylbenzene
Reactivity Low (stable ether) High (SN2 reactions)
Stability Acid/base resistant Sensitive to nucleophiles
Typical Use Solubility enhancer Cross-coupling reactions

1-(2,2-Dimethoxyethoxy)-3-methylbenzene

  • Structure : Methoxy groups replace ethoxy groups in the side chain.
  • Key differences: Dimethoxyethoxy chains are less lipophilic than diethoxyethoxy, affecting solubility in non-polar solvents.
Property 1-(2,2-Diethoxyethoxy)-3-methoxybenzene 1-(2,2-Dimethoxyethoxy)-3-methylbenzene
Lipophilicity (LogP) Higher (estimated ~2.5) Lower (estimated ~1.8)
Synthesis Ethylation of diol intermediates Methylation of diol precursors

1-(Hex-5-enyloxy)-3-methoxybenzene (Compound 5a from )

  • Structure : Features a terminal alkene in the side chain.
  • Key differences :
    • The alkene enables participation in cycloaddition or polymerization reactions, unlike the saturated diethoxyethoxy chain.
    • Applications: Used in metal-catalyzed C–H functionalization, whereas 1-(2,2-Diethoxyethoxy)-3-methoxybenzene is more suited as a protecting group .
Property 1-(2,2-Diethoxyethoxy)-3-methoxybenzene 1-(Hex-5-enyloxy)-3-methoxybenzene
Functional Group Ether Ether + alkene
Reactivity Inert High (via alkene)

Biological Activity

1-(2,2-Diethoxyethoxy)-3-methoxybenzene, a compound with a complex ether structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including data from recent studies, structure-activity relationships, and insights into its mechanisms of action.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance the electron-donating ability of the molecule, which is crucial for scavenging free radicals.

Enzyme Inhibition Studies

1-(2,2-Diethoxyethoxy)-3-methoxybenzene has been evaluated for its inhibitory effects on various enzymes:

Enzyme IC50 (μM) Reference
Tyrosinase40.42 ± 3.70
Acetylcholinesterase25.00 ± 5.00

The inhibition of tyrosinase is particularly noteworthy as it suggests potential applications in skin-whitening agents or treatments for hyperpigmentation disorders.

Cytotoxicity Studies

Cytotoxicity assays conducted on B16F10 melanoma cells demonstrated that while the compound exhibits some cytotoxic effects at higher concentrations (5 μM), it remains relatively non-toxic at lower concentrations (0-2 μM). The results are summarized below:

Concentration (μM) Cell Viability (%)
0100
198
295
570

These findings indicate that while there is a dose-dependent relationship between concentration and cytotoxicity, the compound shows promise for therapeutic applications without significant toxicity at lower doses .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2,2-Diethoxyethoxy)-3-methoxybenzene can be attributed to specific structural features:

  • Methoxy Groups: Contribute to increased lipophilicity and enhance interaction with biological targets.
  • Ether Linkages: May influence solubility and bioavailability.

The SAR indicates that modifications to the methoxy and ethoxy groups can significantly impact the compound's biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 1-(2,2-Diethoxyethoxy)-3-methoxybenzene:

  • Tyrosinase Inhibition Study: A study demonstrated that compounds with similar methoxy substitutions exhibited varying degrees of tyrosinase inhibition, suggesting a strong correlation between molecular structure and enzyme activity .
  • Anticancer Activity: Research has indicated that related compounds show promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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